molecular formula C16H12ClFN2O2 B13096954 Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate

Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate

Cat. No.: B13096954
M. Wt: 318.73 g/mol
InChI Key: PFPXLDKPJJMUMS-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-6-chloro imidazo[1,2-a]pyridine: Exhibits improved potency against extracellular and intracellular Mycobacterium tuberculosis.

    2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Shows significant activity against MDR-TB and XDR-TB.

Uniqueness

Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties contribute to its unique reactivity and potential therapeutic applications, distinguishing it from other imidazo[1,2-A]pyridine derivatives.

Biological Activity

Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyridine core, which is known for its pharmacological versatility. The presence of a chloro and fluorine substituent on the phenyl ring enhances its biological activity, potentially impacting its interaction with biological targets.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit notable antimicrobial properties. A study demonstrated that similar compounds showed effective inhibition against various bacterial strains, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) revealed that the introduction of halogen atoms significantly enhances antibacterial potency. For instance, compounds with chloro and fluorine substitutions generally displayed lower minimum inhibitory concentrations (MICs) against M. tuberculosis compared to their unsubstituted counterparts .

CompoundMIC (µg/mL)Activity Against
10j0.025M. tuberculosis (H37Rv)
10f0.030Multidrug-resistant strains
10a0.054M. tuberculosis

Antiviral Activity

Imidazo[1,2-a]pyridine derivatives have also been investigated for their antiviral properties. Specifically, compounds with similar structures have shown activity against human cytomegalovirus and varicella-zoster virus, with therapeutic indices exceeding 150 in some cases. This suggests that this compound may possess potential as an antiviral agent due to its structural similarities with effective antiviral compounds .

Anticancer Activity

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been documented in various studies. Compounds featuring similar structural motifs have demonstrated cytotoxic effects against several cancer cell lines. The presence of electron-withdrawing groups like chloro and fluoro on the phenyl ring is believed to enhance the compound's ability to induce apoptosis in cancer cells. For example, derivatives showed significant cytotoxicity against A549 lung cancer cells with IC50 values in the low micromolar range .

Case Studies

  • Antitubercular Agents : A series of imidazo[1,2-a]pyridine carboxamides were synthesized and evaluated for their antitubercular activity. Among them, compound 10j exhibited remarkable efficacy against drug-susceptible and multidrug-resistant strains of M. tuberculosis, indicating a promising avenue for developing new treatments for tuberculosis .
  • Antiviral Studies : Research on structurally related compounds demonstrated high antiviral activity against human cytomegalovirus and varicella-zoster virus. These findings suggest that this compound could be explored further as a potential antiviral agent .

Properties

Molecular Formula

C16H12ClFN2O2

Molecular Weight

318.73 g/mol

IUPAC Name

ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C16H12ClFN2O2/c1-2-22-16(21)15-14(11-9-10(18)6-7-12(11)17)19-13-5-3-4-8-20(13)15/h3-9H,2H2,1H3

InChI Key

PFPXLDKPJJMUMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=C2)C3=C(C=CC(=C3)F)Cl

Origin of Product

United States

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